molecular formula C26H27N7O B12472083 N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2,4-dimethylphenyl)alaninamide

N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2,4-dimethylphenyl)alaninamide

Cat. No.: B12472083
M. Wt: 453.5 g/mol
InChI Key: NJSLRGBJGZNJJA-UHFFFAOYSA-N
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Description

N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2,4-dimethylphenyl)alaninamide is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with phenylamino groups and a dimethylphenyl group

Properties

Molecular Formula

C26H27N7O

Molecular Weight

453.5 g/mol

IUPAC Name

2-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]-N-(2,4-dimethylphenyl)propanamide

InChI

InChI=1S/C26H27N7O/c1-17-14-15-22(18(2)16-17)30-23(34)19(3)27-24-31-25(28-20-10-6-4-7-11-20)33-26(32-24)29-21-12-8-5-9-13-21/h4-16,19H,1-3H3,(H,30,34)(H3,27,28,29,31,32,33)

InChI Key

NJSLRGBJGZNJJA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(C)NC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2,4-dimethylphenyl)alaninamide typically involves multiple steps. One common method includes the reaction of 2,4,6-trichloro-1,3,5-triazine with aniline derivatives under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the substitution of chlorine atoms with phenylamino groups. The resulting intermediate is then reacted with N-(2,4-dimethylphenyl)alaninamide to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2,4-dimethylphenyl)alaninamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted triazines .

Scientific Research Applications

N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2,4-dimethylphenyl)alaninamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2,4-dimethylphenyl)alaninamide exerts its effects involves interactions with specific molecular targets. The triazine ring and phenylamino groups allow the compound to bind to enzymes or receptors, potentially inhibiting their activity. This binding can disrupt normal cellular processes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2,4-dimethylphenyl)alaninamide is unique due to the presence of both phenylamino and dimethylphenyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for various applications .

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